
2-(Aminomethyl)-2,4,4-trifluorobutan-1-amine dihydrochloride
Übersicht
Beschreibung
2-(Aminomethyl)-2,4,4-trifluorobutan-1-amine dihydrochloride (TFA-AMT) is a synthetic compound that is used in laboratory experiments and scientific research. It is a small molecule that has a variety of applications due to its unique chemical structure and properties. This article will discuss the synthesis method of TFA-AMT, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Wissenschaftliche Forschungsanwendungen
2-(Aminomethyl)-2,4,4-trifluorobutan-1-amine dihydrochloride has a variety of applications in scientific research. It is used as a reagent in a range of biochemical and analytical procedures. For example, it is used as a catalyst in the synthesis of various organic compounds. It is also used as a ligand in protein purification and chromatography. Additionally, it is used in the synthesis of peptides, nucleotides, and other biologically active compounds.
Wirkmechanismus
2-(Aminomethyl)-2,4,4-trifluorobutan-1-amine dihydrochloride acts as an acid-base catalyst in biochemical reactions. It is able to protonate and deprotonate a variety of functional groups, thus allowing for the formation of new bonds and the rearrangement of existing bonds. This mechanism of action is the basis for its use as a catalyst in a variety of biochemical reactions.
Biochemical and Physiological Effects
2-(Aminomethyl)-2,4,4-trifluorobutan-1-amine dihydrochloride has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can modulate the activity of enzymes, proteins, and other molecules. It has also been shown to affect the activity of receptors, ion channels, and other cellular components. Additionally, it has been shown to affect the activity of hormones, neurotransmitters, and other signaling molecules.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Aminomethyl)-2,4,4-trifluorobutan-1-amine dihydrochloride has several advantages for use in laboratory experiments. It is highly soluble in aqueous solutions, making it easy to use in a variety of biochemical and analytical procedures. It is also a relatively inexpensive reagent, making it cost-effective for use in laboratory experiments. Additionally, it is relatively non-toxic, making it safe for use in laboratory experiments.
However, there are some limitations to the use of 2-(Aminomethyl)-2,4,4-trifluorobutan-1-amine dihydrochloride in laboratory experiments. It can react with a variety of functional groups, leading to the formation of undesired side products. Additionally, it can react with some organic molecules, leading to the formation of unwanted byproducts. Finally, it can also react with some inorganic molecules, leading to the formation of unwanted byproducts.
Zukünftige Richtungen
There are a variety of potential future directions for the use of 2-(Aminomethyl)-2,4,4-trifluorobutan-1-amine dihydrochloride in scientific research. One potential direction is the use of 2-(Aminomethyl)-2,4,4-trifluorobutan-1-amine dihydrochloride as a drug delivery system. Another potential direction is the use of 2-(Aminomethyl)-2,4,4-trifluorobutan-1-amine dihydrochloride in the synthesis of new biologically active compounds. Additionally, 2-(Aminomethyl)-2,4,4-trifluorobutan-1-amine dihydrochloride could be used to develop new analytical techniques for the detection and quantification of biomolecules. Finally, 2-(Aminomethyl)-2,4,4-trifluorobutan-1-amine dihydrochloride could be used to develop new methods for the purification of proteins and other biomolecules.
Eigenschaften
IUPAC Name |
2-(2,2-difluoroethyl)-2-fluoropropane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11F3N2.2ClH/c6-4(7)1-5(8,2-9)3-10;;/h4H,1-3,9-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFANAVTVBANER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)C(CN)(CN)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13Cl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)-2,4,4-trifluorobutan-1-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




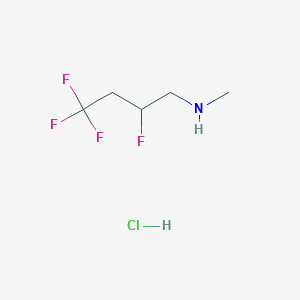
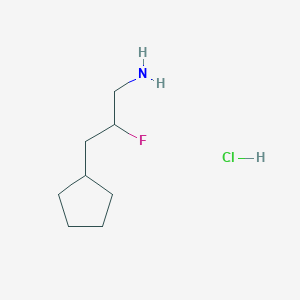
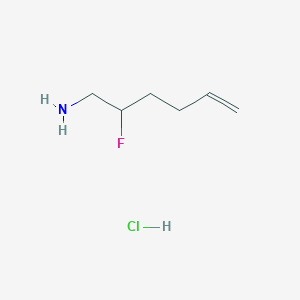
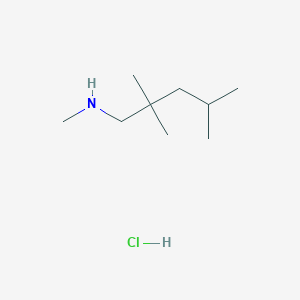
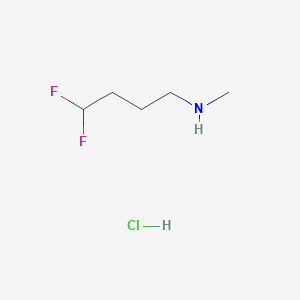

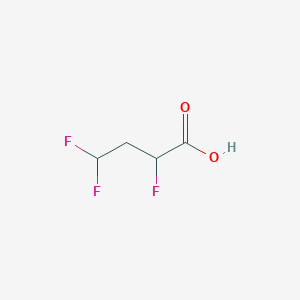


amine hydrochloride](/img/structure/B1485133.png)
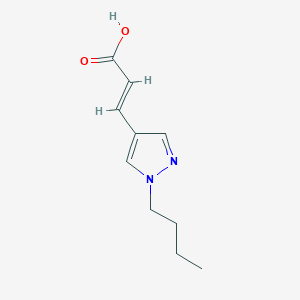
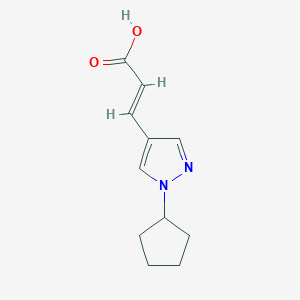
![(2E)-3-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485137.png)